molecular formula C14H14N4OS B2456039 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide CAS No. 97620-01-4

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B2456039
CAS No.: 97620-01-4
M. Wt: 286.35
InChI Key: KBNCBUSYTINVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminobenzoyl)-N-phenylhydrazinecarbothioamide is a chemical compound offered for research and development purposes. This compound belongs to the class of hydrazinecarbothioamides, which are recognized in scientific literature as versatile intermediates in organic synthesis and medicinal chemistry. Compounds within this class have been identified as key precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as 1,2,4-triazole-3-thiones, which are structures of significant interest in pharmaceutical research . The reactivity of similar N-acyl-N-phenylhydrazinecarbothioamides has been studied, demonstrating their utility as electron donors in reactions with various carbonyl compounds and electron-acceptors, leading to complex heterocyclic systems like thiadiazino[5,4-b]quinazolines . Furthermore, the core hydrazinecarbothioamide structure is known to be a cyclic analog of thiosemicarbazides, which are investigated for diverse biological activities. Researchers may explore this compound as a building block for developing novel molecules with potential biological activity. The presence of both the 4-aminobenzoyl and phenyl groups offers sites for further chemical modification, making it a valuable reagent for structure-activity relationship (SAR) studies. This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(4-aminobenzoyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c15-11-8-6-10(7-9-11)13(19)17-18-14(20)16-12-4-2-1-3-5-12/h1-9H,15H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNCBUSYTINVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide typically involves the condensation reaction between 4-aminobenzoyl chloride and N-phenylhydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydrazine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of bacteria by disrupting their cell membrane integrity or interfere with cancer cell proliferation by inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)benzothiazole: Similar in structure but contains a benzothiazole moiety.

    4-amino-N′-(4-aminobenzoyl)benzohydrazide: Shares the aminobenzoyl group but differs in the hydrazide moiety.

Uniqueness

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-(4-Aminobenzoyl)-N-phenylhydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure

The compound features a hydrazinecarbothioamide moiety, which is significant for its biological activity. The presence of the amino group and the phenyl ring contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide.

Case Studies

  • In vitro Studies :
    • A study evaluated the compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting a promising anticancer profile compared to standard chemotherapeutics such as doxorubicin .
  • Mechanism of Action :
    • Molecular docking studies revealed that the compound interacts effectively with the active sites of key proteins involved in cancer cell proliferation and survival, such as VEGFR-2 and caspase-3, indicating potential pathways for inducing apoptosis in cancer cells .
Cell LineIC50 (µM)Reference
MCF-715
A54912

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been assessed.

Research Findings

  • In a study investigating histone deacetylase (HDAC) inhibition, 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide demonstrated IC50 values of approximately 95 nM against HDAC1, HDAC2, and HDAC3. This suggests that the compound could play a role in modulating inflammatory responses through epigenetic mechanisms.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various pathogens.

Findings

  • Preliminary tests showed moderate antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL. These results indicate that the compound may be a candidate for further development as an antifungal agent .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide can be attributed to specific structural features:

  • Amino Group : Enhances solubility and interaction with biological targets.
  • Hydrazinecarbothioamide Moiety : Critical for anticancer and antimicrobial activity due to its ability to form reactive intermediates.

Q & A

Q. What are the key considerations in designing a synthetic route for 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide?

Methodological Answer: The synthesis typically involves condensation reactions between substituted benzoyl hydrazines and phenyl isothiocyanate derivatives. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) are preferred for improved solubility and reaction efficiency .
  • Reaction Conditions : Reflux conditions (~100°C) under nitrogen atmosphere to prevent oxidation of sensitive functional groups like –NH and C=S .
  • Purification : Recrystallization using methanol or ethanol to isolate the product, monitored by TLC for purity assessment .

Q. How is FT-IR spectroscopy utilized to confirm the structure of hydrazinecarbothioamide derivatives?

Methodological Answer: FT-IR analysis focuses on characteristic vibrational modes:

  • Amide C=O Stretch : Observed at ~1680–1690 cm⁻¹, confirming the benzoyl group .
  • Thiocarbonyl (C=S) Stretch : A strong peak near 1180–1189 cm⁻¹ .
  • Aromatic C-H and C=C : Peaks at 1450–1567 cm⁻¹ and ~3170 cm⁻¹, respectively, validate aromatic substituents .
    Discrepancies in peak positions may arise from intermolecular hydrogen bonding or crystallinity differences, requiring complementary techniques like NMR .

Q. What are the standard protocols for evaluating the anti-inflammatory activity of this compound?

Methodological Answer:

  • In Vitro Assays : COX-1/COX-2 inhibition studies using enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E₂ (PGE₂) levels.
  • Cell-Based Models : Macrophage (RAW 264.7) exposure to LPS, followed by quantification of nitric oxide (NO) and TNF-α via Griess reagent and ELISA, respectively .
  • Control Groups : Include standard inhibitors (e.g., indomethacin) and vehicle controls to validate results .

Advanced Research Questions

Q. How can computational chemistry tools enhance the synthesis and optimization of hydrazinecarbothioamide derivatives?

Methodological Answer:

  • Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible reaction pathways and energy barriers .
  • Condition Optimization : Machine learning algorithms analyze experimental datasets (e.g., solvent polarity, temperature) to recommend optimal parameters, reducing trial-and-error approaches .
  • Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinases, enzymes) to prioritize derivatives for synthesis .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. FT-IR) for structural elucidation?

Methodological Answer:

  • Multi-Technique Correlation : Combine FT-IR (functional group identification) with ¹H/¹³C NMR (proton/carbon environment analysis) and HRMS (exact mass confirmation) .
  • X-ray Crystallography : Definitive structural assignment via single-crystal diffraction, resolving ambiguities in tautomeric forms or stereochemistry .
  • Dynamic NMR : Detect conformational equilibria (e.g., hindered rotation of –NH groups) causing splitting or broadening of signals .

Q. What strategies are effective in studying the coordination chemistry of this compound with transition metals?

Methodological Answer:

  • Ligand Design : Utilize the thiocarbonyl (C=S) and hydrazine (–NH–NH–) groups as potential binding sites for metals like Cu(II), Ni(II), or Pt(II) .
  • Spectroscopic Techniques : Electronic absorption (UV-Vis) for d-d transitions, and EPR for paramagnetic complexes.
  • Stability Constants : Potentiometric titrations to determine logβ values, correlating with ligand denticity and pH-dependent speciation .

Q. What methodological approaches address low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Intermediate Monitoring : Use HPLC or LC-MS to track byproducts and optimize stepwise reaction conditions .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield –NH functionalities during harsh reactions .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, enhancing reproducibility and scalability .

Q. How can researchers investigate the metabolic stability of hydrazinecarbothioamide derivatives?

Methodological Answer:

  • In Vitro Metabolism : Incubate derivatives with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .
  • CYP450 Inhibition Assays : Fluorometric screening to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Computational ADMET : Tools like SwissADME predict logP, bioavailability, and metabolic hotspots (e.g., –CF₃ groups) .

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